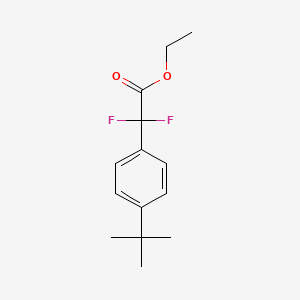![molecular formula C17H20N2O2S B2724263 1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone CAS No. 692287-69-7](/img/structure/B2724263.png)
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone” is a chemical compound with the molecular weight of 316.42 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone” includes a piperazine ring, a thiophene ring, and a methoxyphenyl group . The InChI code for this compound is 1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 .The CAS Number is 692287-69-7 and the MDL number is MFCD03102609 .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Antimicrobial Activity : Chalcones synthesized using 1-(4-piperazin-1-yl-phenyl)ethanone have been evaluated for antimicrobial activity. Some derivatives showed potential activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. One compound exhibited significant activity against Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Computational Assessment and Biochemical Properties
- Biochemical Properties : A computational assessment of 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) revealed insights into its biochemical properties. MNPE, related to arylpiperazine-based drugs, was evaluated for reactivity towards the human GABA receptor (Onawole et al., 2017).
Design and Pharmacological Evaluation
- Antipsychotic Activity : The design and synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives have been linked to considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating potential for antipsychotic applications (Bhosale et al., 2014).
Synthesis Techniques and Biological Potentials
- Antifungal and Other Biological Activities : 1,2,4-Triazole derivatives containing a piperazine nucleus were synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds demonstrated promising results in enzyme inhibitory potentials (Mermer et al., 2018).
Electrochemical Synthesis
- Novel Synthesis Methods : Electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has led to the development of new methods for synthesizing phenylpiperazine derivatives. These techniques offer environmentally friendly and efficient ways to synthesize such compounds (Nematollahi & Amani, 2011).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological and pharmaceutical activity. Piperazine derivatives are widely employed in drugs and have been associated with numerous neurodegenerative and psychiatric conditions . Therefore, this compound could potentially be a target for new drug discovery.
properties
IUPAC Name |
1-[5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-13(20)16-7-8-17(22-16)19-11-9-18(10-12-19)14-3-5-15(21-2)6-4-14/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRRAPBDAGINAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)
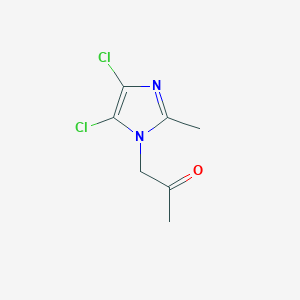
![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)
![ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
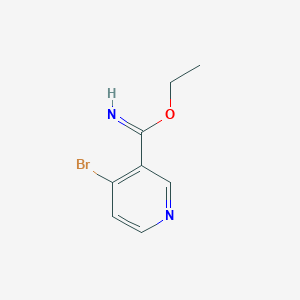
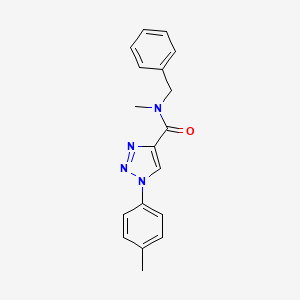
![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)
![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)
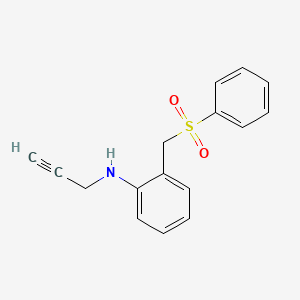


![1-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2724201.png)
